molecular formula C13H28O B3053174 1-Nonanol, 2-butyl- CAS No. 51655-57-3

1-Nonanol, 2-butyl-

Cat. No. B3053174
CAS RN: 51655-57-3
M. Wt: 200.36 g/mol
InChI Key: BNTLPYDMDDEHHD-UHFFFAOYSA-N
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Description

“1-Nonanol, 2-butyl-” is a long-chain monohydroxy alcohol . It is a straight chain fatty alcohol with nine carbon atoms and the molecular formula CH3(CH2)8OH . It is a colorless oily liquid with a citrus odor similar to citronella oil . Nonanol occurs naturally in orange oil . The primary use of nonanol is in the manufacture of artificial lemon oil .


Physical And Chemical Properties Analysis

1-Nonanol exhibits a boiling point of 214.6°C, which is considerably higher than that of water and many other simple alcohols . This characteristic can be attributed to its relatively large size and the increased strength of its intermolecular forces, specifically hydrogen bonds .

Safety and Hazards

Like many chemicals, Nonanol must be handled with care. It can cause irritation to the skin, eyes, and respiratory system if not managed appropriately . Therefore, protective equipment, such as gloves and safety glasses, should be worn when working with Nonanol . In case of ingestion or inhalation, immediate medical attention should be sought . Nonanol has a flash point of 96°C, indicating that it can ignite if exposed to open flames or sparks .

properties

IUPAC Name

2-butylnonan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H28O/c1-3-5-7-8-9-11-13(12-14)10-6-4-2/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNTLPYDMDDEHHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(CCCC)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H28O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431050
Record name 1-Nonanol, 2-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Nonanol, 2-butyl-

CAS RN

51655-57-3
Record name 1-Nonanol, 2-butyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431050
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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